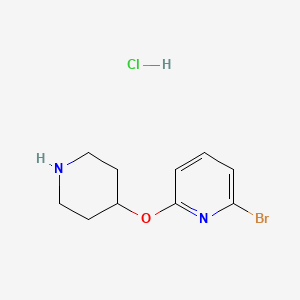

![molecular formula C11H10F3N3O B1371796 {1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 952183-25-4](/img/structure/B1371796.png)

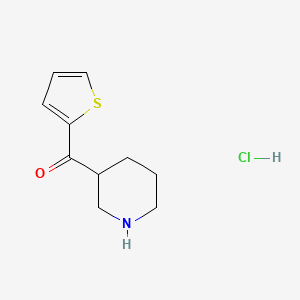

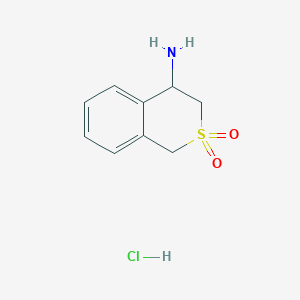

{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol is a useful research compound. Its molecular formula is C11H10F3N3O and its molecular weight is 257.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1. Catalyst in Huisgen 1,3-dipolar cycloadditions

A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand was used to form a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloadditions efficiently. This catalyst is notable for its low loadings, short reaction times at room temperature, and compatibility with free amino groups, showcasing outstanding performance in CuAAC reactions (Ozcubukcu et al., 2009).

2. Ligand in Copper-Catalyzed Reactions

The tris(1,2,3-triazol-4-yl)methanols and derivatives, known as TTM ligands, have become valuable in transition metal-mediated reactions. These ligands, constructed through regioselective, one-pot triple [3+2] cycloaddition of azides and alkynes, have found applications in various homogeneous systems and heterogenised catalysts like those supported on polystyrene and magnetic nanoparticles (Etayo et al., 2016).

Corrosion Inhibition

1. Corrosion Inhibition for Mild Steel

(1-Benzyl-1H-1,2,3-triazole-4-yl)methanol (BTM) was studied as a corrosion inhibitor for mild steel in acidic medium, where it was found to effectively inhibit corrosion. Computational chemistry studies supported this by showing that triazole derivatives can adsorb onto the mild steel surface, sharing lone pair electrons of N atoms with iron atoms or accepting electrons from iron surfaces (Ma et al., 2017).

Molecular Studies

1. Molecular Orbital and UV-vis Spectra Investigations

A study on methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate involved theoretical methods to optimize its structure, predict dipole moments, frontier molecular orbitals (FMOs), and investigate UV-vis spectra. The research highlighted the solvent effect on the HOMO-LUMO energy gap and predicted the UV absorption features, contributing to the understanding of the molecular characteristics of the compound (Wang et al., 2014).

Solubility and Physical Chemistry

1. Solubility Measurements

The solubilities of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol in various solvents were measured and correlated with different equations, providing valuable data for understanding its physical and chemical behavior in different mediums (Liang et al., 2016).

Antibacterial and Antifungal Properties

1. Antimicrobial Activity

A series of 1-benzyl/aryl-4-{[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]methyl}-1H-1,2,3-triazole derivatives were synthesized and screened for their antimicrobial activity. The Cu(I) catalyzed reaction involved in the synthesis and the subsequent characterization of these compounds helped in understanding their potential in antimicrobial applications (Reddy et al., 2016).

Eigenschaften

IUPAC Name |

[1-[[3-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3O/c12-11(13,14)9-3-1-2-8(4-9)5-17-6-10(7-18)15-16-17/h1-4,6,18H,5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZHXGCIFNXZBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(N=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

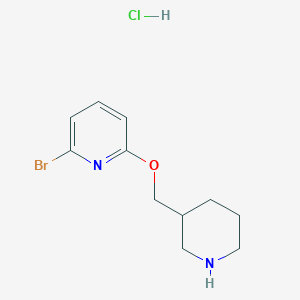

![3-[(Piperidin-3-yloxy)methyl]pyridine](/img/structure/B1371718.png)

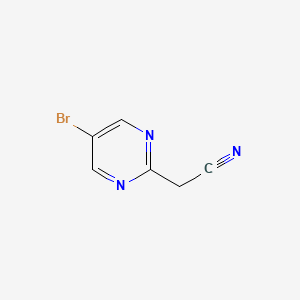

![2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1371732.png)